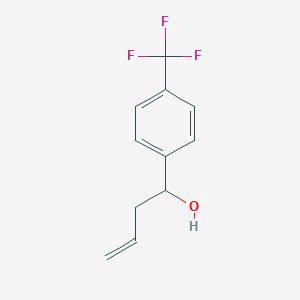
1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol
Descripción general
Descripción
“1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol” is a chemical compound with the molecular formula C11H11F3O . It has a molecular weight of 216.20 . The compound is a main product of BOC Sciences .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . Another study describes the synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd (0)-catalyzed fluorinated Heck reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Key UNOFRSFHIUMSNW-UHFFFAOYSA-N . The compound has a boiling point of 258.947ºC at 760 mmHg and a density of 1.187g/cm3 .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 258.947ºC at 760 mmHg and a density of 1.187g/cm3 .Aplicaciones Científicas De Investigación
1. Spectroelectrochemical Properties
A study on peripherally tetra-substituted phthalocyanines involving a compound structurally similar to 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol showed that these compounds possess unique electrochemical and spectroelectrochemical properties. This research indicates potential applications in electrochemical technologies (Kamiloğlu et al., 2018).
2. Synthesis of Novel Compounds
Research involving the synthesis of compounds related to this compound has been conducted. For example, the synthesis of tetra-substituted H2Pc phthalocyanines, which have potential applications in various fields, utilized similar compounds (Kamiloğlu et al., 2018).
3. Crystal Structures and Optical Properties
Research on crystal structures and optical properties of related compounds has been conducted. Studies on compounds like 1-(triarylstannyl)-3-phenyl-1-buten-3-ols, which have similar structures, indicate applications in material science and crystallography (Zhu et al., 2003).
4. Luminescent Properties in Organic Light-Emitting Diodes (OLEDs)
Research on the luminescent properties of iridium complexes with trifluoromethyl-substituted ligands, structurally related to this compound, shows potential applications in OLEDs. These studies highlight the influence of trifluoromethyl groups on emission spectra, suggesting utility in OLED technology (Xu et al., 2013).
5. Electronic and Optical Limiting Properties
The electronic nature of compounds similar to this compound has been studied for their potential in optical limiting applications. The effect of electronic nature on the optical limiting properties of these compounds has been examined, indicating applications in photonics and optoelectronics (Vagin et al., 2003).
6. Applications in Fluorine Chemistry
There has been significant research in the field of fluorine chemistry using compounds similar to this compound. This includes the study of reactions and isomerizations in fluorinated compounds, highlighting their importance in developing new fluorine-containing materials (Tordeux et al., 2001).
7. Synthesis and Characterization of Novel Polyimides
Research involving the synthesis of novel polyimides using fluorinated aromatic diamines related to this compound demonstrates potential applications in creating materials with exceptional thermal stability and mechanical properties (Yin et al., 2005).
8. Investigation of Pyrolysis Reactions
Studies on the pyrolysis reactions of compounds structurally related to this compound have been conducted, focusing on the rearrangement reactions and formation of novel compounds. This research provides insights into the thermal behavior of such compounds and their potential applications in material synthesis (Allen et al., 2001).
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h2,4-7,10,15H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOFRSFHIUMSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441419 | |
| Record name | 1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144486-12-4 | |
| Record name | 1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



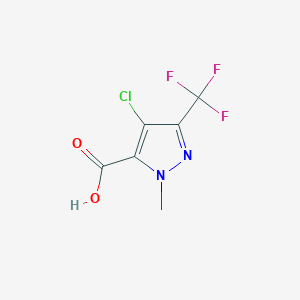
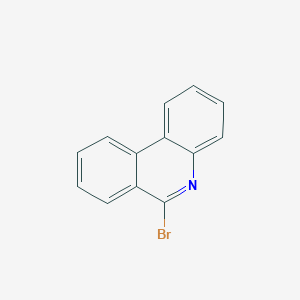
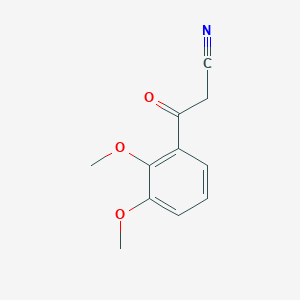

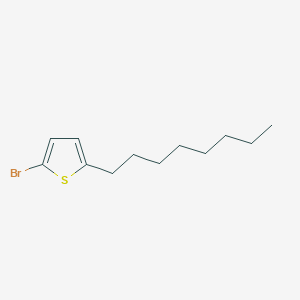
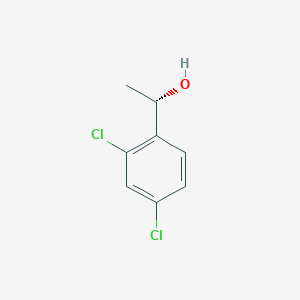
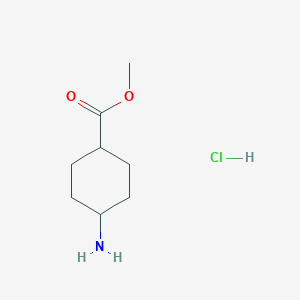


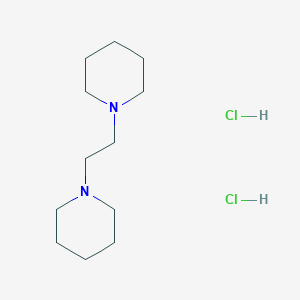
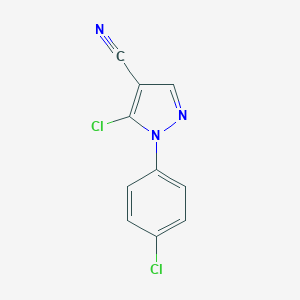
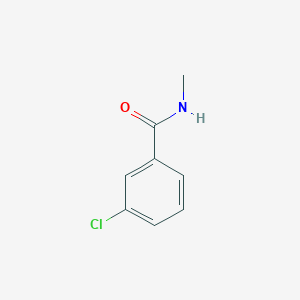
![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)
